Cas no 1394346-24-7 (Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro-)

5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine is a chiral nitro-substituted pyridine derivative with a stereospecific ethoxy side chain. Its key structural features include a bromo substituent at the 5-position and a 2,6-dichloro-3-fluorophenyl group, enhancing its utility as an intermediate in pharmaceutical and agrochemical synthesis. The (1R)-configured ethoxy group confers stereoselectivity, making it valuable for asymmetric synthesis. The nitro and halogen functionalities provide reactivity for further derivatization, such as nucleophilic substitution or reduction. This compound is particularly useful in the development of bioactive molecules, where precise steric and electronic properties are critical. Its well-defined stereochemistry and functional group diversity support applications in medicinal chemistry and material science.
Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- structure
1394346-24-7 structure
Product Name:Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro-
CAS No:1394346-24-7
MF:C13H8BrCl2FN2O3
MW:410.022624015808
CID:4542477
PubChem ID:68194398
Update Time:2025-06-08

Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro-
    • 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
    • SCHEMBL12004781
    • DTXSID301153166
    • 1394346-24-7
    • QEOIXKVEGKNSPD-ZCFIWIBFSA-N
    • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
    • Inchi: 1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3/t6-/m1/s1
    • InChI Key: QEOIXKVEGKNSPD-ZCFIWIBFSA-N
    • SMILES: [C@H](C1C(Cl)=CC=C(F)C=1Cl)(C)OC1C=C(Br)C=NC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 407.90794g/mol
  • Monoisotopic Mass: 407.90794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 67.9Ų

Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1228824-1g
(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
1394346-24-7 95%
1g
$1350 2024-06-03
eNovation Chemicals LLC
Y1228824-1g
(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
1394346-24-7 95%
1g
$1500 2025-02-20
eNovation Chemicals LLC
Y1228824-1g
(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
1394346-24-7 95%
1g
$1500 2025-02-18

Additional information on Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro-

Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- (CAS No. 1394346-24-7): A Comprehensive Overview

The compound Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- (CAS No. 1394346-24-7) represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, including the presence of bromine, nitro, and ethoxy substituents, as well as the chiral center at the ethyl group, make it a promising candidate for further investigation and development.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from nitrogen-containing heterocycles. These compounds have shown remarkable efficacy in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The specific arrangement of functional groups in Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- contributes to its unique chemical and biological properties, making it an attractive scaffold for drug design.

The bromine atom at the 5-position of the pyridine ring introduces a reactive site that can be utilized for further functionalization through cross-coupling reactions. This property is particularly valuable in medicinal chemistry, where such transformations are often employed to create more complex molecular architectures. Additionally, the nitro group at the 2-position serves as a versatile handle for chemical manipulation, allowing for reduction to an amine or diazotization followed by coupling reactions.

The ethoxy group at the 3-position is linked to a chiral center ((1R)-configuration), which is a critical feature for many biologically active compounds. Chirality plays a crucial role in determining the pharmacological activity of a molecule, as enantiomers can exhibit different biological responses despite having identical chemical structures. The presence of this chiral center in Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- suggests that it may exhibit stereoselective interactions with biological targets.

The aromatic ring at the other end of the ethoxy group is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. These halogen atoms are known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds. The combination of these substituents can influence both the solubility and bioavailability of the molecule, which are critical factors in drug development.

Recent studies have highlighted the importance of nitrogen-containing heterocycles in drug discovery. For instance, pyridine derivatives have been extensively explored for their anti-inflammatory and anticancer properties. The structural motifs present in Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- align well with these findings, suggesting potential therapeutic applications.

In particular, the brominated pyridine scaffold has been utilized in the development of kinase inhibitors, which are essential for treating various types of cancer. The ability to introduce additional functional groups via cross-coupling reactions allows for fine-tuning of the pharmacological properties of these compounds. Furthermore, the nitro group can be converted into other functional moieties that may enhance binding affinity to biological targets.

The chiral ethyl group in this compound also opens up possibilities for developing enantiomerically pure drugs. Such drugs can offer improved efficacy and reduced side effects compared to racemic mixtures. The synthesis of enantiomerically pure compounds often requires advanced synthetic techniques, but recent advances in asymmetric catalysis have made it more feasible to produce these molecules on a scalable basis.

The fluorinated aromatic ring is another feature that has garnered significant attention in medicinal chemistry. Fluorine atoms can modulate various properties of a molecule, including its binding affinity to biological targets and its metabolic stability. For example, fluorinated pyridines have been shown to improve oral bioavailability by reducing metabolic degradation.

In conclusion, Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- (CAS No. 1394346-24-7) is a structurally complex and versatile compound with potential applications in pharmaceutical research and drug development. Its unique combination of functional groups makes it an attractive scaffold for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in discovering new therapeutic agents that address unmet medical needs.

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